molecular formula C15H13FO B1376451 Benzyl 2-ethenyl-4-fluorophenyl ether CAS No. 1402003-99-9

Benzyl 2-ethenyl-4-fluorophenyl ether

Cat. No.: B1376451
CAS No.: 1402003-99-9
M. Wt: 228.26 g/mol
InChI Key: BDEMEICIURLGKD-UHFFFAOYSA-N
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Description

Benzyl 2-ethenyl-4-fluorophenyl ether is an organic compound characterized by the presence of a benzyl group, an ethenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-ethenyl-4-fluorophenyl ether can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the use of 2-ethenyl-4-fluorophenol and benzyl bromide in the presence of a strong base such as sodium hydride or potassium hydride .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced at the ethenyl group to form ethyl derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Ethyl derivatives of the original compound.

    Substitution: Various substituted fluorophenyl ethers.

Scientific Research Applications

Benzyl 2-ethenyl-4-fluorophenyl ether has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Benzyl 4-fluorophenyl ether: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    2-Ethenyl-4-fluorophenyl ether: Lacks the benzyl group, which may reduce its binding affinity in biological systems.

    Benzyl 2-ethenylphenyl ether: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.

Uniqueness: Benzyl 2-ethenyl-4-fluorophenyl ether is unique due to the combination of the benzyl, ethenyl, and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethenyl-4-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEMEICIURLGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262619
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402003-99-9
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402003-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethenyl-4-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-ethenyl-4-fluorophenol (C16) (1.03 g, 7.46 mmol) and potassium carbonate (3.12 g, 22.4 mmol) in acetone (35 mL) was treated with benzyl bromide (1.78 mL, 14.9 mmol) and stirred at reflux for 3 hours. The mixture was concentrated in vacuo, ethyl acetate (100 mL) was added and the mixture was washed with water (2×50 mL) and saturated aqueous sodium chloride solution (50 mL). The organic layer was dried over magnesium sulfate, and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 15% ethyl acetate in heptane) afforded the title compound as a colorless oil. Yield: 1.64 g, 7.23 mmol, 97%. GCMS m/z 228 (M+). 1H NMR (400 MHz, CDCl3) δ 5.08 (s, 2H), 5.33 (dd, J=11.1, 1.0 Hz, 1H), 5.76 (dd, J=17.8, 1.0 Hz, 1H), 6.85-6.95 (m, 2H), 7.11 (ddd, J=17.8, 11.1, 1.5 Hz, 1H), 7.23 (dd, J=9.4, 2.9 Hz, 1H), 7.33-7.48 (m, 5H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two

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